Germanium sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Germanium sulfide can be synthesized through several methods:

Reduction of Germanium Disulfide: The first synthesis was achieved by Winkler by reducing germanium disulfide with germanium.

Reduction in Hydrogen Gas: Another method involves reducing germanium disulfide in a stream of hydrogen gas.

Reduction with Hypophosphorous Acid: Germanium disulfide can also be reduced with an excess of hypophosphorous acid followed by vacuum sublimation.

Sol-Gel Processing: This compound-based glass films can be deposited by spin-coating onto silicon wafers and silica glass disks using the reaction between germanium tetrachloride and hydrogen sulfide.

Chemical Reactions Analysis

Germanium sulfide undergoes various chemical reactions:

Hydrolysis: When exposed to moist air or water, this compound hydrolyzes to form germanium hydroxide and germanium oxide.

Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although detailed reaction pathways and products are less commonly documented.

Substitution Reactions: This compound can participate in substitution reactions, particularly in the formation of thiogermanates when melted with alkaline carbonates and sulfur.

Scientific Research Applications

Germanium sulfide has a wide range of applications in scientific research:

Optoelectronics: Due to its high optical absorption and tunable optical band gap, this compound is used in optoelectronic devices.

Semiconductors: Its semiconductor properties make it valuable in electronic applications, including transistors and diodes.

Material Science: This compound is studied for its unique anisotropic electronic conductance and excitonic effects, which are useful in developing advanced materials.

Mechanism of Action

The mechanism of action of germanium sulfide in various applications involves its interaction with molecular targets and pathways:

Optoelectronics: In optoelectronic applications, this compound’s high optical absorption and tunable band gap allow it to efficiently convert light into electrical signals.

Biological Effects: In biomedicine, germanium compounds can modulate immune responses and exhibit antioxidant properties, although the exact molecular pathways are still under investigation.

Comparison with Similar Compounds

Germanium sulfide can be compared with other similar compounds:

Germanium Disulfide (GeS2): Unlike this compound, germanium disulfide is a white precipitate that is soluble in water and caustic alkalis.

Germanium Monoxide (GeO): Germanium monoxide is another related compound, known for its high refractive index and transparency to infrared light.

Other Chalcogenides: Compounds like germanium selenide (GeSe) and germanium telluride (GeTe) share similar properties but differ in their specific applications and physical characteristics.

This compound stands out due to its unique combination of semiconductor properties, stability, and versatility in various scientific and industrial applications.

Properties

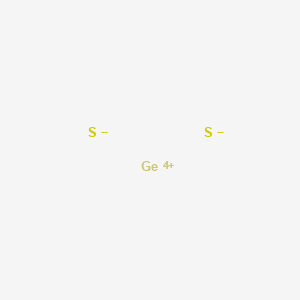

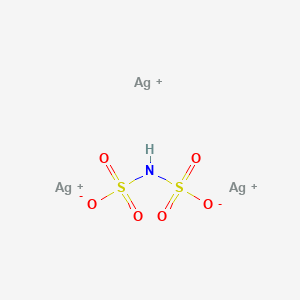

CAS No. |

12737-58-5 |

|---|---|

Molecular Formula |

GeS2 |

Molecular Weight |

136.8 g/mol |

IUPAC Name |

germanium(4+);disulfide |

InChI |

InChI=1S/Ge.2S/q+4;2*-2 |

InChI Key |

OYZZHPSIYKHHAX-UHFFFAOYSA-N |

Canonical SMILES |

[S-2].[S-2].[Ge+4] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene](/img/structure/B12654020.png)

![1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride](/img/structure/B12654028.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)